N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine
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Overview
Description
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine is a chemical compound with a complex structure, characterized by the presence of dichlorophenyl and diethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine typically involves the reaction of 3,4-dichloroaniline with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient and cost-effective production of N1-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound is utilized in the synthesis of other chemicals and materials, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but differs in the overall structure and functional groups.
N-(3,4-Dichlorophenyl)-1-naphthamide: Contains the dichlorophenyl group but has a different core structure.
Uniqueness
N~1~-(3,4-Dichlorophenyl)-N~2~,N~2~-diethyl-N~1~-methylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
74474-02-5 |
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Molecular Formula |
C13H20Cl2N2 |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N',N'-diethyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C13H20Cl2N2/c1-4-17(5-2)9-8-16(3)11-6-7-12(14)13(15)10-11/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
NUAXWSXOFBSEPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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